molecular formula C17H15NO4 B5475267 allyl 2-(benzoylamino)-3-(2-furyl)acrylate

allyl 2-(benzoylamino)-3-(2-furyl)acrylate

Cat. No.: B5475267
M. Wt: 297.30 g/mol
InChI Key: WVXXQKUYBJRCAB-NTCAYCPXSA-N
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Description

The compound “allyl 2-(benzoylamino)-3-(2-furyl)acrylate” is a complex organic molecule that contains an allyl group, a benzoylamino group, and a 2-furyl group attached to an acrylate backbone .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2-furyl group, for example, is a heterocyclic compound that contains a five-membered ring with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds have been involved in reactions like highly enantioselective alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Similar compounds have properties like solubility in ether and ethanol, and specific boiling points .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as a reactant in various chemical reactions, depending on the conditions and other reactants present .

Properties

IUPAC Name

prop-2-enyl (E)-2-benzamido-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-2-10-22-17(20)15(12-14-9-6-11-21-14)18-16(19)13-7-4-3-5-8-13/h2-9,11-12H,1,10H2,(H,18,19)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXXQKUYBJRCAB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)/C(=C\C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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